3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

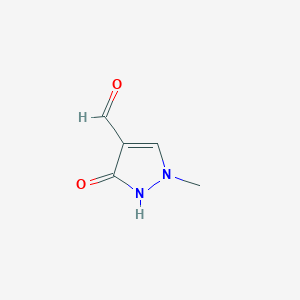

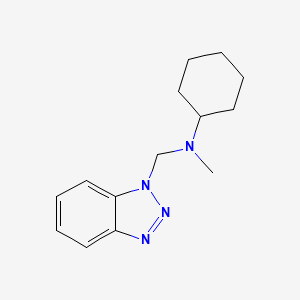

3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N2O2 . It is also known by its IUPAC name 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde . The compound has a molecular weight of 126.11 .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde, often involves the reaction of hydrazones with nitroolefins mediated with strong bases . A regioselective synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates has been reported, which involves acylation of hydrazines with methyl malonyl chloride followed by cyclization of the hydrazines .Molecular Structure Analysis

The molecular structure of 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . One of the carbon atoms is attached to a carbaldehyde group, and another carbon atom is attached to a methyl group .Chemical Reactions Analysis

Pyrazole derivatives, including 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde, can undergo various chemical reactions. For instance, oxidation of certain pyrazole derivatives with hydrogen peroxide (H2O2) in KOH/MeOH can afford 2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-ones .Physical And Chemical Properties Analysis

3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a powder at room temperature . The compound has a molecular weight of 126.11 .科学的研究の応用

Synthesis and Structure Elucidation

3-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde has been utilized as a precursor in the synthesis of novel compounds. For instance, it's been used in the creation of novel quinolinyl chalcones, showcasing its utility in the synthesis of compounds with potential plant growth-promoting effects (Hassan et al., 2020). Moreover, its derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been synthesized, and its crystal structure determined, highlighting its versatility as an intermediate for new pyrazole derivatives (Xu & Shi, 2011).

Antimicrobial and Antioxidant Activities

Research also points to the potential antimicrobial and antioxidant properties of derivatives of 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde. For example, a study synthesized a series of pyrano[4,3-b]pyrane derivatives bearing 1H-pyrazole and found some compounds to be as potent, if not more, than commercial drugs against various bacterial and fungal strains (Sangani et al., 2012). Additionally, bioactive formylpyrazole analogues, synthesized through Vilsmeier-Haack reaction, have shown promising antimicrobial and antioxidant capabilities, particularly with certain substitutions on the aromatic ring (Gurunanjappa et al., 2017).

Application in Various Synthesis Protocols

The compound and its derivatives have been employed in various synthesis protocols. A study elaborated on an efficient protocol for synthesizing unsymmetrical substituted 1,3-pyrazole derivatives, showcasing the versatility of this compound in chemical synthesis (Alizadeh & Roosta, 2016). Another study synthesized a series of novel 2-alkyloxypyridine-3-carbonitriles linked to pyrenyl-pyrazole functions, once again demonstrating the compound’s utility in the synthesis of new chemical entities (Khalifa et al., 2017).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

The future directions for the study and application of 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde and related compounds could involve further exploration of their synthesis, reactions, and biological activity. For instance, new methods for the synthesis of pyrazole derivatives are being developed, such as a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . Additionally, the biological activity of pyrazole derivatives is a topic of ongoing research .

作用機序

Mode of Action

It is known that many pyrazole derivatives interact with their targets through various mechanisms such as free radical reactions, nucleophilic substitution, and oxidation .

Pharmacokinetics

Its bioavailability, metabolism, and excretion patterns remain to be determined .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

特性

IUPAC Name |

2-methyl-5-oxo-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-2-4(3-8)5(9)6-7/h2-3H,1H3,(H,6,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXKOHGCSFTLSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2450611.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2450616.png)

![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)

![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)

![2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone](/img/structure/B2450629.png)